molecular formula C21H14ClNO B14174757 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-50-9

9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one

Cat. No.: B14174757
CAS No.: 919290-50-9
M. Wt: 331.8 g/mol
InChI Key: FMKPVLFPXQADPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a chloro substituent at the 9th position and a phenylethenyl group at the 4th position, making it a unique derivative of benzo[h]isoquinolin-1(2H)-one.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the use of aryne intermediates. The reaction typically involves the generation of arynes in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at elevated temperatures (around 140°C) under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one: can be compared with other similar compounds, such as:

    Isoquinoline: A simpler structure with a nitrogen atom in the ring.

    Benzo[h]isoquinoline: Lacks the chloro and phenylethenyl substituents.

    Phenylethylamine: Contains a phenylethyl group but lacks the isoquinoline structure.

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

919290-50-9

Molecular Formula

C21H14ClNO

Molecular Weight

331.8 g/mol

IUPAC Name

9-chloro-4-(2-phenylethenyl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C21H14ClNO/c22-17-10-8-15-9-11-18-16(7-6-14-4-2-1-3-5-14)13-23-21(24)20(18)19(15)12-17/h1-13H,(H,23,24)

InChI Key

FMKPVLFPXQADPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.